6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-5,7-dimethyl-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-3-5(8)4(2)9-7-6(3)10-12-11-7/h1-2H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDVTBWNPFHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNN=C12)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704486 | |
| Record name | 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121655-34-3 | |
| Record name | 6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Functionalization
The amine group of 2-amino-3,5-dibromo-4-methylpyridine is protected using 1,1-dimethoxy-N,N-dimethylmethanamine, forming (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This directing group enhances regioselectivity during subsequent methyl introduction.
Methylation via Nickel Catalysis
The protected intermediate reacts with methyl zinc reagents in the presence of a nickel catalyst (e.g., NiCl₂(dppe)), replacing the 3-bromo substituent with a methyl group. Hydrolysis with hydrochloric acid then yields 5-bromo-3,4-dimethylpyridin-2-amine, a precursor to the target compound.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | NiCl₂(dppe) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C |
| Yield | 85–92% |
This method’s scalability and high yield make it suitable for industrial production, though it requires careful handling of air-sensitive reagents.
Cycloaddition and Bromination Strategies
Alternative routes involve constructing the triazole ring via cycloaddition reactions. For example, Huisgen 1,3-dipolar cycloaddition between azides and alkynes has been explored, though regioselectivity challenges necessitate precise tuning of electronic effects. Subsequent bromination using N-bromosuccinimide (NBS) introduces the bromine atom at position 6, with dimethyl groups installed via Friedel-Crafts alkylation or directed ortho-metalation.
Bromination Optimization:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | CCl₄ | 0–5°C | 68% |
| Br₂ (with FeCl₃) | CH₂Cl₂ | 25°C | 72% |
Bromine placement is highly sensitive to the electronic environment, with the 5- and 7-methyl groups directing electrophilic substitution to position 6.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and minimal waste. Key considerations include:
-
Catalyst recycling : Nickel catalysts in cross-coupling reactions are often recovered via filtration or extraction, reducing costs.
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Solvent selection : Green solvents (e.g., ethanol, water) are increasingly favored, though THF remains common for its compatibility with organometallic reagents.
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Purification : Chromatography is avoided in favor of crystallization or distillation, enhancing throughput.
Challenges and Mitigation Strategies
Regioselectivity Issues
Misplacement of bromine or methyl groups can yield undesired isomers. Strategies to address this include:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The triazolopyridine ring can participate in cycloaddition reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and azides for cycloaddition reactions. Reaction conditions often involve the use of solvents like ethanol and pyridine, and catalysts such as copper acetate .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines and fused heterocyclic compounds with potential biological activities .
Scientific Research Applications
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds with potential therapeutic applications, such as anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It serves as a tool for studying various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell proliferation and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Triazolo[4,5-b]pyridines vs. Imidazo[4,5-b]pyridines
- This highlights the critical role of substituents (e.g., amino groups in PhIP vs. bromo/methyl groups in triazolo derivatives) in modulating toxicity.
- Therapeutic Potential: Imidazo[4,5-b]pyridines have shown antimicrobial activity in experimental studies , but their clinical development lags behind imidazo[1,2-a]pyridines due to insufficient structure-activity relationship (SAR) data . Triazolo[4,5-b]pyridines, though less studied, are emerging in kinase inhibitor research .
Triazolo[4,5-b]pyridines vs. Thiazolo[4,5-b]pyridines
- Mechanistic Divergence: Thiazolo[4,5-b]pyridines with 5,7-dimethyl substituents exhibit anticancer activity via cytotoxicity, as shown in vitro .
Triazolo[4,5-b]pyridines vs. Triazolo[1,5-a]pyridines
- Structural Impact : The fusion position of the triazole ring (4,5-b vs. 1,5-a) alters electronic distribution and binding affinity. For example, 6-bromo-[1,2,4]triazolo[1,5-a]pyridine may interact differently with biological targets compared to the 4,5-b fused isomer.
Biological Activity
6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine is a heterocyclic compound belonging to the triazolopyridine class, notable for its potential biological activities. Its structure features a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the triazolopyridine ring. This compound has garnered interest in medicinal chemistry due to its diverse biological applications, including antimicrobial, anticancer, and enzyme inhibitory activities.
The compound's molecular formula is C_8H_8BrN_3, and its unique substitution pattern contributes to its reactivity and biological properties. The presence of the bromine atom offers opportunities for substitution reactions, while the methyl groups enhance lipophilicity and interaction with biological targets.
Anticancer Activity
The anticancer potential of triazolopyridines is well-documented. For example, compounds similar to this compound have been reported to inhibit cancer cell proliferation in various cell lines. Notably, derivatives have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . This suggests that this compound may also possess similar anticancer properties.
Enzyme Inhibition
The compound's mechanism of action may involve inhibition of specific enzymes or receptors. For instance, related compounds have been identified as inhibitors of receptor tyrosine kinases involved in cancer progression . The bromine atom in this compound could enhance its binding affinity to such targets.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases or enzymes involved in cellular signaling pathways.
- Antimicrobial Interaction : Its structural features allow it to interact with microbial enzymes or cell membranes.
- Anticancer Pathways : By inhibiting pathways critical for cancer cell survival and proliferation.
Q & A
Q. How to resolve contradictions in fluorescence data across solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
